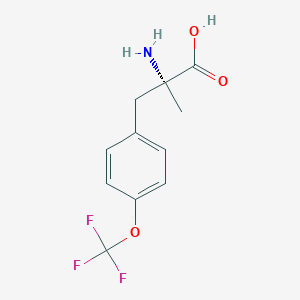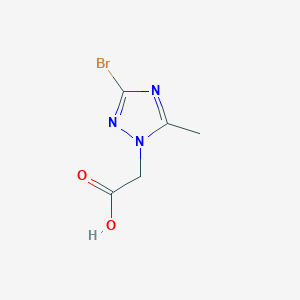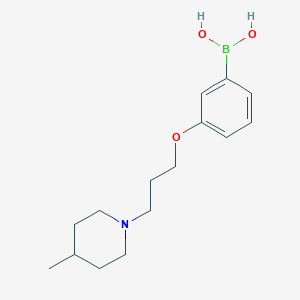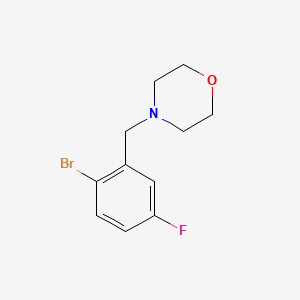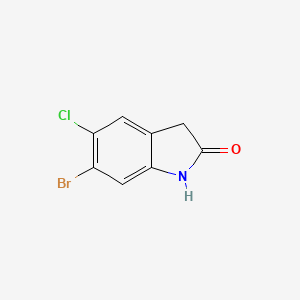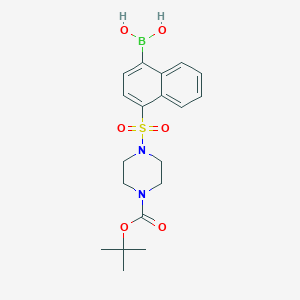![molecular formula C11H12BrN3O B1447321 5-ブロモ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジン CAS No. 1416713-71-7](/img/structure/B1447321.png)
5-ブロモ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジン
概要
説明
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a chemical compound with the molecular formula C11H12BrN3O. It is a brominated pyrazolo[3,4-c]pyridine derivative, which means it contains a pyrazole ring fused to a pyridine ring, with a bromine atom and a tetrahydropyran group attached.
科学的研究の応用
Chemistry: In chemistry, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: The compound has potential biological applications, particularly in the development of new pharmaceuticals. Its structural similarity to other biologically active pyrazolo[3,4-c]pyridines suggests it could be used in drug discovery and development.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have applications in treating various diseases, including cancer and inflammatory conditions, due to its ability to interact with biological targets.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel compounds with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the cyclization of a hydrazone derivative with a suitable halogenating agent. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and bromination steps.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors with precise control over temperature, pressure, and reagent concentrations. The process may involve continuous flow chemistry to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The pyrazolo[3,4-c]pyridine core can be reduced to form a pyrazolopyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as ammonia (NH3) or methanol (CH3OH), can be used in substitution reactions.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: Pyrazolopyridine derivatives.
Substitution: Amines or alcohols substituted at the bromine position.
作用機序
The mechanism by which 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazolo[3,4-c]pyridine core are key to its activity, as they can form bonds with specific amino acids or other functional groups within the target molecules. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A closely related compound with a similar structure but lacking the pyridine ring.
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Another pyrazolo[3,4-b]pyridine derivative with a different ring fusion pattern.
Uniqueness: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific ring structure and the presence of both a bromine atom and a tetrahydropyran group. This combination of features makes it particularly useful in synthetic chemistry and potential biological applications.
特性
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGZUXOSYQOTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


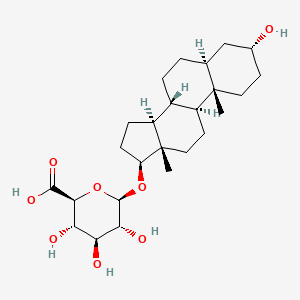
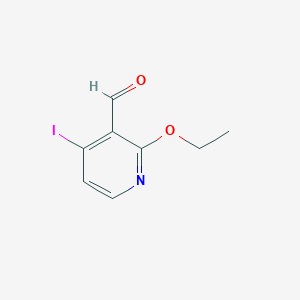
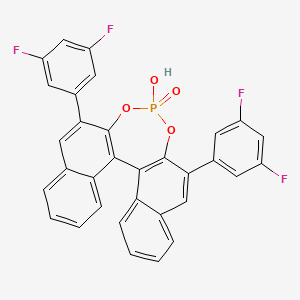
![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
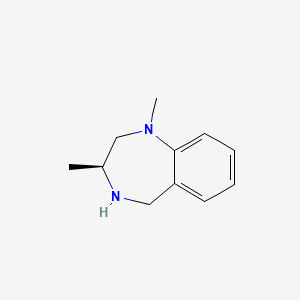
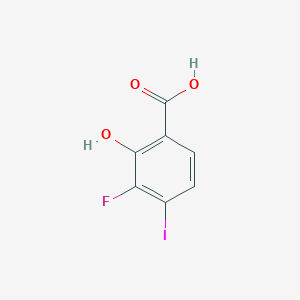
![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)
